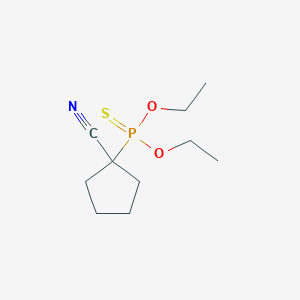![molecular formula C14H19ClN2O2 B5720970 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound used in scientific research. It is also known as TAK-659 and is classified as a kinase inhibitor. The compound has been synthesized and studied for its potential applications in cancer treatment and other diseases.
作用機序
The mechanism of action of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the inhibition of several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in signaling pathways that are critical for cancer cell growth and survival. By inhibiting these kinases, this compound can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the activity of BTK and ITK, which are involved in B-cell receptor signaling and T-cell receptor signaling, respectively. Inhibition of these kinases can prevent the activation of downstream signaling pathways that are critical for cancer cell growth and survival. The compound has also been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, which can prevent off-target effects and reduce toxicity. However, one of the limitations of this compound is its potential for resistance development. Cancer cells can develop resistance to kinase inhibitors, which can limit their effectiveness in the long term.
将来の方向性
There are several future directions for the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. One direction is the development of combination therapies that can enhance the effectiveness of this compound. Another direction is the study of resistance mechanisms and the development of strategies to overcome resistance. Additionally, the compound can be studied for its potential applications in other diseases beyond cancer. Overall, the study of this compound has the potential to lead to new treatments for cancer and other diseases.
合成法
The synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoyl chloride by reacting 2-chloro-4-methylbenzoic acid with thionyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 2-(4-morpholinyl)ethanamine to form this compound. The synthesis of this compound has been optimized for high yield and purity.
科学的研究の応用
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of several kinases that are involved in cancer cell growth and survival. The compound has also been studied for its potential applications in other diseases, such as autoimmune disorders and inflammatory diseases.
特性
IUPAC Name |
2-chloro-4-methyl-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-2-3-12(13(15)10-11)14(18)16-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOCUJBFKOMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
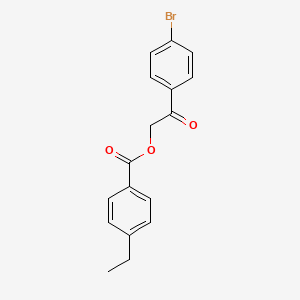

![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
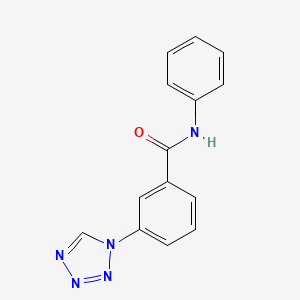
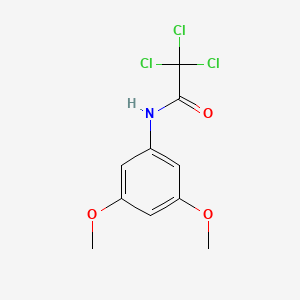

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
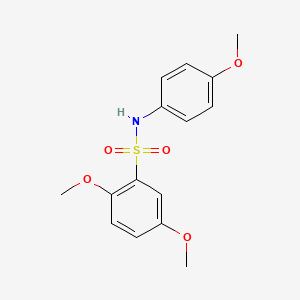
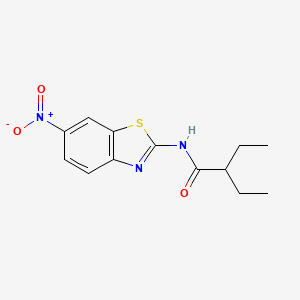

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
